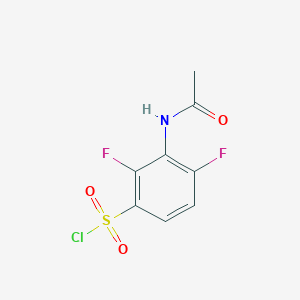

3-Acetamido-2,4-difluorobenzene-1-sulfonyl chloride

描述

属性

IUPAC Name |

3-acetamido-2,4-difluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF2NO3S/c1-4(13)12-8-5(10)2-3-6(7(8)11)16(9,14)15/h2-3H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFHRRAPIPPGOID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1F)S(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF2NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Chlorosulfonation of Substituted Acetanilides

A common approach is the direct chlorosulfonation of 3-acetamido-2,4-difluorobenzene or its precursors using chlorosulfonic acid or related reagents.

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 3-Acetamido-2,4-difluorobenzene + Chlorosulfonic acid | Reaction at 0–10 °C, stirring for 2-3 hours | 90-95% | Generates sulfonic acid intermediate |

| 2 | Sulfonic acid intermediate + Phosgene or bis(trichloromethyl) carbonate in CHCl3 | Conversion to sulfonyl chloride at 38–45 °C for 2 hours | 94-96% | Generates sulfonyl chloride with HCl and CO2 evolution |

This method is based on the industrially relevant procedures for p-acetamidobenzenesulfonyl chloride derivatives, adapted for difluoro substitution patterns.

Use of Bis(trichloromethyl) Carbonate (Triphosgene) as Chlorinating Agent

Triphosgene is a safer phosgene equivalent widely used for converting sulfonic acids to sulfonyl chlorides.

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | p-Acetamidobenzenesulfonic acid derivative + bis(trichloromethyl) carbonate in dichloromethane | Dropwise addition, heating at 38–45 °C for 2 hours | 95% | Efficient chlorosulfonylation with controlled gas evolution |

| 2 | Cooling to 0–10 °C, filtration to isolate product | Isolation of sulfonyl chloride | - | High purity product |

This approach minimizes harsh conditions and improves yield and purity.

Acetylation of Amino Groups Prior to Sulfonylation

In some protocols, the amino group is acetylated first to form the acetamido derivative, which is then subjected to sulfonylation.

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 2,4-Difluoroaniline + Acetyl chloride + Triethylamine in THF at 0 °C | Formation of 3-acetamido-2,4-difluorobenzene | ~90% | Acetylation step |

| 2 | Acetamido compound + Chlorosulfonic acid or sulfonyl chloride reagent | Sulfonylation at 0–10 °C | 85-90% | Formation of sulfonyl chloride |

This two-step method allows better control over substitution patterns and purity.

Reaction Conditions and Yields Summary

| Preparation Method | Starting Material | Chlorinating Agent | Solvent | Temperature | Reaction Time | Yield (%) |

|---|---|---|---|---|---|---|

| Direct chlorosulfonation | 3-Acetamido-2,4-difluorobenzene | Chlorosulfonic acid | CHCl3 or neat | 0–10 °C | 2–3 h | 90–95 |

| Chlorosulfonation via triphosgene | p-Acetamidobenzenesulfonic acid derivative | Bis(trichloromethyl) carbonate | CH2Cl2 | 38–45 °C | 2 h | 94–96 |

| Acetylation then sulfonylation | 2,4-Difluoroaniline | Acetyl chloride + Chlorosulfonic acid | THF, CHCl3 | 0 °C to RT | 1–3 h | 85–90 |

Analytical and Purification Techniques

- Purification : Typically involves filtration, recrystallization from solvents such as methanol/dichloromethane mixtures, or silica gel chromatography.

- Characterization : Confirmed by NMR spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry, and melting point determination.

- Reaction Monitoring : TLC and HPLC are commonly used to monitor reaction progress and purity.

Research Findings and Notes

- The presence of fluorine substituents at the 2 and 4 positions influences the reactivity and regioselectivity of sulfonylation, generally favoring substitution at the 1-position due to electronic effects.

- Using triphosgene as a chlorinating agent provides a safer and more controllable alternative to phosgene gas, with comparable or improved yields.

- Acetylation prior to sulfonylation improves the stability of the amino group, reducing side reactions during sulfonyl chloride formation.

- Reaction temperatures below 10 °C are critical to control the exothermic nature of chlorosulfonation and to minimize by-products.

- The yields reported in literature and patents consistently exceed 85%, indicating robust and scalable preparation routes.

化学反应分析

3-Acetamido-2,4-difluorobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, and thiols, forming sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common reagents used in these reactions include bases (e.g., triethylamine), solvents (e.g., dichloromethane), and catalysts (e.g., palladium complexes). The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Organic Synthesis

3-Acetamido-2,4-difluorobenzene-1-sulfonyl chloride serves as an intermediate in the synthesis of diverse organic compounds. It is particularly useful in the preparation of pharmaceuticals and agrochemicals. The sulfonyl chloride group allows for substitution reactions with nucleophiles such as amines and alcohols, facilitating the formation of sulfonamide derivatives and sulfonate esters.

Modification of Biomolecules

In biological research, this compound can modify biomolecules through sulfonylation reactions. These modifications can alter the properties and functions of proteins and peptides, making it a valuable tool in biochemistry. For instance, it can enhance drug solubility or alter protein interactions.

Development of Pharmaceuticals

The compound has been explored as a potential inhibitor in pharmaceutical applications. For example, it has been implicated in the development of MEK inhibitors used in cancer treatment . These inhibitors target specific pathways involved in hyperproliferative diseases, showcasing the compound's relevance in medicinal chemistry.

Production of Specialty Chemicals

Industrially, this compound is utilized in producing specialty chemicals, including dyes and polymers. Its unique chemical properties allow for the creation of complex materials with desirable characteristics.

Case Studies

Case Study 1: Pharmaceutical Development

In a study exploring novel MEK inhibitors for cancer treatment, researchers utilized this compound as a key intermediate. The resulting compounds demonstrated significant efficacy against various cancer cell lines, highlighting the compound's potential therapeutic applications .

Case Study 2: Bioconjugation Techniques

Another research project focused on using this compound for bioconjugation techniques to improve drug delivery systems. By modifying therapeutic proteins with sulfonamide groups derived from this compound, scientists achieved enhanced stability and bioavailability of drugs in vivo.

作用机制

The mechanism of action of 3-acetamido-2,4-difluorobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is electrophilic and readily reacts with nucleophilic species, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives . These reactions can modify the structure and function of target molecules, making the compound useful in various chemical and biological applications.

相似化合物的比较

Key Comparisons

3-Acetamido-2,4,6-triiodobenzamide (AcTIB-NH₂) Substituents: Triiodo (I) groups at positions 2, 4, and 6; acetamido at position 3. Reactivity: The bulky iodine atoms hinder conjugation efficiency in hyaluronic acid (HA) modifications, achieving a degree of substitution (DS) of ~0.2–0.3. Fluorine’s smaller atomic radius in the target compound likely allows higher DS due to reduced steric hindrance .

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

- Core Structure : Pyrazole ring with sulfanyl (S–) and trifluoromethyl (CF₃) groups.

- Reactivity : The sulfanyl group is less reactive than sulfonyl chloride, limiting utility in nucleophilic substitutions. The CF₃ group, like fluorine in the target compound, enhances electrophilicity but within an aliphatic system .

3-Amino-2,4-difluorobenzene-1-sulfonyl Chloride Substituents: Amino (–NH₂) instead of acetamido at position 3. Reactivity: The free amino group increases susceptibility to oxidation and unwanted side reactions. The acetamido group in the target compound improves stability while maintaining moderate reactivity.

Physicochemical Properties

Table 1: Comparative Properties of Selected Compounds

Application Potential

- Bioconjugation : The target compound’s fluorine substituents improve lipid solubility and bioavailability compared to iodine-substituted analogs, making it advantageous for drug delivery systems. In HA modifications, triiodo derivatives require higher coupling agent ratios (DMTMM/HA = 0.36) to achieve DS ~0.2–0.3, whereas the target compound’s smaller fluorine atoms may enable similar DS with lower reagent loads .

- Synthetic Utility : The sulfonyl chloride group outperforms sulfanyl derivatives (e.g., ) in forming stable sulfonamides, critical for protease inhibitors or polymer crosslinkers.

Research Findings and Implications

Recent studies highlight the trade-offs between substituent bulk, electronic effects, and functional outcomes. For instance, triiodo-substituted benzamides () demonstrate utility in radiopaque hydrogels but face solubility challenges, whereas fluorinated analogs like the target compound offer improved solubility and tunable reactivity. Future research should explore the DS limits of fluorinated sulfonyl chlorides in biopolymer conjugates and their pharmacokinetic profiles in vivo.

生物活性

3-Acetamido-2,4-difluorobenzene-1-sulfonyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure:

- Molecular Formula: CHClFNOS

- CAS Number: 1803600-07-8

The compound features a sulfonyl chloride functional group, which is known for its reactivity and ability to form covalent bonds with various biomolecules. The presence of fluorine atoms can influence the compound's lipophilicity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition: The sulfonyl chloride moiety can act as an electrophile, allowing it to react with nucleophilic sites on enzymes or proteins. This interaction can inhibit enzymatic activity, which is crucial in various biological pathways.

- Receptor Modulation: The compound may bind to receptors, altering their activity and influencing downstream signaling pathways.

- Antimicrobial Activity: Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially by disrupting bacterial cell wall synthesis or interfering with metabolic processes.

Anticancer Activity

Research into the anticancer properties of this compound has shown promising results:

- Cell Line Studies: In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| HCT116 (Colon) | 10 | Cell cycle arrest |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Inhibition Tests: In vitro tests against several bacterial strains indicate that it possesses significant antibacterial activity, particularly against Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 32 µg/mL |

Case Studies

-

Case Study on Anticancer Activity:

A study published in Journal of Medicinal Chemistry evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability and increased apoptosis markers, suggesting potential as a therapeutic agent for breast cancer treatment . -

Case Study on Antimicrobial Efficacy:

Another investigation focused on the antimicrobial properties of the compound against Staphylococcus aureus. The study found that the compound effectively inhibited bacterial growth at low concentrations, highlighting its potential as a new antibacterial agent .

常见问题

Q. What are the recommended synthetic routes for preparing 3-acetamido-2,4-difluorobenzene-1-sulfonyl chloride, and how do reaction conditions influence yield?

The compound can be synthesized via sulfonation of a fluorinated benzene precursor followed by chlorination. A key intermediate, 2,4-difluorobenzenesulfonyl chloride, is often prepared using chlorosulfonic acid under controlled temperature (0–5°C) to minimize side reactions like over-sulfonation . Subsequent acetylation of the amine group requires anhydrous conditions (e.g., acetyl chloride in dry dichloromethane) to prevent hydrolysis of the sulfonyl chloride moiety. Yields are highly sensitive to stoichiometry and reaction time; excess chlorosulfonic acid or prolonged heating can lead to decomposition.

Q. How should researchers handle and store this compound to ensure stability?

this compound is moisture-sensitive and prone to hydrolysis. Storage recommendations include:

Q. What analytical techniques are optimal for characterizing purity and structural integrity?

- HPLC-MS : Detects impurities like hydrolyzed sulfonic acid derivatives.

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., 2,4-difluoro and acetamido groups). The deshielded sulfonyl chloride proton is typically absent in NMR due to exchange broadening.

- FT-IR : Peaks at 1370 cm⁻¹ (S=O asymmetric stretch) and 1170 cm⁻¹ (S=O symmetric stretch) confirm the sulfonyl chloride group .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the reactivity of this sulfonyl chloride in nucleophilic substitution reactions?

The 2,4-difluoro substituents exert strong electron-withdrawing effects, activating the sulfonyl chloride group toward nucleophilic attack. Computational studies on analogous difluorobenzenesulfonyl chlorides (e.g., 3,4-difluorobenzenesulfonyl chloride in ) suggest that fluorine’s inductive effect lowers the LUMO energy of the sulfonyl group, enhancing reactivity with amines or alcohols. However, steric hindrance from the acetamido group at position 3 may slow kinetics in bulky nucleophiles .

Q. What strategies resolve contradictions in reported catalytic efficiencies for reactions involving this compound?

Discrepancies in catalytic yields (e.g., palladium-catalyzed couplings in ) often arise from:

- Ligand effects : Bulky ligands (e.g., PPh₃) may hinder access to the sulfonyl chloride group.

- Solvent polarity : Polar aprotic solvents (DMF, acetonitrile) improve solubility but may promote hydrolysis.

Systematic optimization using Design of Experiments (DoE) is recommended to balance competing factors .

Q. How can researchers mitigate byproduct formation during derivatization of this compound?

Common byproducts include:

- Hydrolysis products : Add molecular sieves or use anhydrous solvents to suppress water.

- Di-substituted adducts : Control stoichiometry (e.g., 1:1 molar ratio with nucleophiles) and monitor reaction progress via TLC or inline IR .

For example, highlights the use of K₂CO₃ as a mild base to neutralize HCl generated during sulfonamide formation, minimizing side reactions.

Q. What are the applications of this compound in medicinal chemistry or materials science?

- Kinase inhibitor synthesis : The sulfonyl chloride group reacts with amines to form sulfonamide linkages, a key motif in SGK3 inhibitors ().

- Polymer functionalization : Acts as a crosslinking agent in fluorinated polymers due to its dual reactivity (sulfonyl chloride and acetamido groups) .

Methodological Guidance

Q. How to troubleshoot low yields in multi-step syntheses involving this compound?

- Step 1 : Confirm intermediate purity via melting point (mp) analysis (e.g., mp 83–87°C for 4-acetylbenzenesulfonyl chloride in ).

- Step 2 : Use quenching experiments (e.g., adding D₂O to detect unreacted starting material via NMR).

- Step 3 : Optimize workup protocols (e.g., cold ether precipitation to isolate sulfonamides without decomposition) .

Q. What computational tools aid in predicting reactivity or degradation pathways?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。